Chemical Structure Properties of 2-(2-Chloro-6-methylpyrimidin-4-yl)ethanamine
Chemical Structure Properties of 2-(2-Chloro-6-methylpyrimidin-4-yl)ethanamine
This guide provides an in-depth technical analysis of 2-(2-Chloro-6-methylpyrimidin-4-yl)ethanamine , a specialized pyrimidine building block used in the synthesis of bioactive small molecules, particularly kinase inhibitors.[1]
[1]
Executive Summary
2-(2-Chloro-6-methylpyrimidin-4-yl)ethanamine is a bifunctional heterocyclic intermediate characterized by a pyrimidine core substituted with a chloro group at the 2-position, a methyl group at the 6-position, and an ethylamine side chain at the 4-position.[1][2][3] Its dual reactivity—stemming from the electrophilic 2-chloro site and the nucleophilic primary amine—makes it a versatile scaffold in medicinal chemistry. It serves as a critical pharmacophore precursor for developing inhibitors targeting enzymes such as Src , Abl , and CDK kinases.
Critical Nomenclature Note: This guide focuses on the C-linked species (pyrimidine attached to the carbon chain), as denoted by the IUPAC name provided. Researchers should distinguish this from the N-linked isomer (N-(2-chloro-6-methylpyrimidin-4-yl)ethane-1,2-diamine), a common byproduct or alternative intermediate formed via nucleophilic aromatic substitution.[1]
Chemical Identity & Physicochemical Profile[4][5][6][7][8][9]
Structural Classification
The molecule belongs to the 4-substituted-2-chloropyrimidine class.[1] The ethylamine tether provides a flexible linker often used to position solubilizing groups or hydrogen-bond donors within a protein binding pocket.
| Property | Data |
| IUPAC Name | 2-(2-Chloro-6-methylpyrimidin-4-yl)ethanamine |
| Molecular Formula | C₇H₁₀ClN₃ |
| Molecular Weight | 171.63 g/mol |
| SMILES | Cc1cc(CCN)nc(Cl)n1 |
| CAS Registry Number | Not widely listed; catalog-dependent |
| Appearance | Off-white to pale yellow solid (typically) |
Predicted Physicochemical Properties
Data derived from substituent contribution methods (CS ChemDraw / ACD/Labs).
| Parameter | Value | Significance |
| LogP (Octanol/Water) | ~0.8 – 1.2 | Moderate lipophilicity; suitable for drug-like scaffolds (Rule of 5 compliant).[1] |
| pKa (Primary Amine) | ~9.8 | Highly basic; exists as a cation (–NH₃⁺) at physiological pH. |
| pKa (Pyrimidine N) | ~1.5 | Weakly basic due to the electron-withdrawing chloro group. |
| Topological Polar Surface Area (TPSA) | ~51 Ų | Good membrane permeability prediction. |
| Solubility | High in DMSO, Methanol, Dilute Acid; Low in Hexane. |
Structural Analysis & Pharmacophore Mapping
The molecule features three distinct zones of reactivity and interaction, which can be visualized as a pharmacophore map.
Electronic Effects
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2-Chloro Group: The chlorine atom at the 2-position is activated for Nucleophilic Aromatic Substitution (SₙAr) . The nitrogen atoms in the pyrimidine ring pull electron density, making the C2 carbon electrophilic. However, the 6-methyl group (electron-donating) slightly deactivates the ring compared to a 6-H analog.[1]
-
4-Ethylamine Chain: This saturated chain acts as an "insulator," decoupling the amine's nucleophilicity from the aromatic ring's electronics. The terminal amine remains a potent nucleophile.
Visualization: Pharmacophore & Reactivity Map
Caption: Functional decomposition of 2-(2-Chloro-6-methylpyrimidin-4-yl)ethanamine showing distinct reactivity zones.
Synthetic Pathways[1][5][8][10][11]
Synthesizing the C-linked ethylamine requires forming a carbon-carbon bond at the pyrimidine 4-position, which is distinct from the easier N-alkylation.[1] The most robust route involves a Heck Cross-Coupling followed by reduction.
Preferred Route: Heck Coupling / Reduction
This protocol avoids the use of unstable lithiated intermediates.
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Precursor: 2,4-Dichloro-6-methylpyrimidine .
-
Step 1: Regioselective Heck Coupling
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Step 2: Selective Reduction
-
Reagents: H₂ (balloon), Raney Nickel or Pd/C, MeOH/NH₃.
-
Control: Conditions must be controlled to reduce the alkene and nitrile without dehalogenating the C2-Cl bond. Raney Nickel is often preferred for nitrile-to-amine reduction, but care is needed to preserve the aromatic chloride.[1]
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Visualization: Synthetic Workflow
Caption: Step-wise synthesis via regioselective Pd-catalyzed coupling and reduction.
Reactivity & Applications in Drug Discovery
Primary Amine Derivatization
The terminal amine is the primary handle for building larger molecular architectures.
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Amide Coupling: Reacts with carboxylic acids (using HATU/EDC) to form amide-linked inhibitors.
-
Reductive Amination: Reacts with aldehydes to form secondary amines, common in optimizing solubility.
Scaffolding via SₙAr (C2-Position)
Once the amine tail is functionalized (often protected first, e.g., with Boc), the 2-chloro group becomes the focal point.
-
Displacement: Reacts with anilines, phenols, or thiols.
-
Significance: This step introduces the "hinge-binding" motif crucial for kinase inhibitors. For example, displacing the Cl with a substituted aniline mimics the adenine ring of ATP.
Case Study: Kinase Inhibitor Design
In the context of Dasatinib analogs:
-
The pyrimidine ring binds to the kinase hinge region.
-
The 2-substituent (introduced via SₙAr) dictates selectivity.
-
The 4-ethylamino chain extends into the solvent-exposed region, improving solubility and pharmacokinetic (PK) properties.
Experimental Protocols (Handling & Safety)
Handling Precautions
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Corrosivity: The free amine is corrosive and can cause skin burns. Handle with nitrile gloves.
-
Stability: Store as the hydrochloride salt (if available) to prevent oxidation or carbamate formation from atmospheric CO₂.
-
Hygroscopicity: The salt form may be hygroscopic; store in a desiccator at -20°C.
Standard Analytical Characterization
To validate the identity of the synthesized material:
-
¹H NMR (DMSO-d₆): Look for the pyrimidine singlet (C5-H) around 7.2 ppm, the methyl singlet (2.4 ppm), and the ethyl chain multiplets (2.8–3.0 ppm).
-
LC-MS: Confirm the [M+H]⁺ peak at ~172.05 Da. The chlorine isotope pattern (³⁵Cl/³⁷Cl) should show a characteristic 3:1 ratio.
References
-
ChemicalBook. (2025).[4][5] 2-(2-Chloro-6-methylpyrimidin-4-yl)ethanamine - Product Description. Retrieved from
-
PubChem. (2025).[6] 2-Chloro-6-methylpyrimidin-4-amine (Structural Analog Data). National Library of Medicine. Retrieved from
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor.[1] Journal of Medicinal Chemistry. (Contextual reference for pyrimidine scaffold reactivity).
-
ChemSRC. (2025). Related Compounds and CAS Registry Data for Pyrimidine Intermediates. Retrieved from
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- 2. 1251673-50-3_CAS号:1251673-50-3_N-(3-acetylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide - 化源网 [m.chemsrc.com]
- 3. 1251673-50-3_CAS号:1251673-50-3_N-(3-acetylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide - 化源网 [m.chemsrc.com]
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